molecular formula C9H20N2O B12119050 Acetamide, N-hexyl-2-(methylamino)- CAS No. 102638-50-6

Acetamide, N-hexyl-2-(methylamino)-

Katalognummer: B12119050
CAS-Nummer: 102638-50-6
Molekulargewicht: 172.27 g/mol
InChI-Schlüssel: RPQBHDFVPFBOFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-hexyl-2-(methylamino)- is an organic compound with the molecular formula C9H20N2O It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a hexyl group and a methylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-hexyl-2-(methylamino)- can be achieved through several methods. One common approach involves the reaction of hexylamine with methyl isocyanate, followed by the addition of acetic anhydride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-hexyl-2-(methylamino)- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and solvents can also play a crucial role in enhancing the reaction rate and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-hexyl-2-(methylamino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-hexyl-2-(methylamino)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetamide, N-hexyl-2-(methylamino)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetamide, N-methyl-: Similar structure but with a methyl group instead of a hexyl group.

    Acetamide, N-ethyl-: Contains an ethyl group instead of a hexyl group.

    Acetamide, N-propyl-: Features a propyl group in place of the hexyl group.

Uniqueness

Acetamide, N-hexyl-2-(methylamino)- is unique due to the presence of both a hexyl group and a methylamino group, which can impart distinct chemical and physical properties compared to its analogs

Eigenschaften

CAS-Nummer

102638-50-6

Molekularformel

C9H20N2O

Molekulargewicht

172.27 g/mol

IUPAC-Name

N-hexyl-2-(methylamino)acetamide

InChI

InChI=1S/C9H20N2O/c1-3-4-5-6-7-11-9(12)8-10-2/h10H,3-8H2,1-2H3,(H,11,12)

InChI-Schlüssel

RPQBHDFVPFBOFK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCNC(=O)CNC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.